Cas no 2270909-87-8 ([1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester)
![[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester structure](https://ja.kuujia.com/scimg/cas/2270909-87-8x500.png)
[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester 化学的及び物理的性質
名前と識別子
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- [1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester
- SB35604
- BrC1=CC(=C(C=C1)C(C)NC(OC(C)(C)C)=O)C
- tert-Butyl (1-(4-bromo-2-methylphenyl)ethyl)carbamate
- [1-(4-Bromo-2-methylphenyl)-ethyl]-carbamic acid tert-butyl ester
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- MDL: MFCD31725113
- インチ: 1S/C14H20BrNO2/c1-9-8-11(15)6-7-12(9)10(2)16-13(17)18-14(3,4)5/h6-8,10H,1-5H3,(H,16,17)
- InChIKey: ANJGLIPDEKZXIW-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C)C=1)C(C)NC(=O)OC(C)(C)C
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 288
- トポロジー分子極性表面積: 38.3
- XLogP3: 3.9
[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1729-1g |
[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester |
2270909-87-8 | 97% | 1g |
8463.46CNY | 2021-05-08 | |
eNovation Chemicals LLC | Y1292165-1g |
[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester |
2270909-87-8 | 95% | 1g |
$1145 | 2023-05-18 | |
eNovation Chemicals LLC | Y1292165-5g |
[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester |
2270909-87-8 | 95% | 5g |
$4595 | 2023-05-18 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1729-1g |
[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester |
2270909-87-8 | 97% | 1g |
¥8726.45 | 2025-01-22 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1729-5g |
[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester |
2270909-87-8 | 97% | 5g |
¥34958.27 | 2025-01-22 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1729-5g |
[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester |
2270909-87-8 | 97% | 5g |
33904.74CNY | 2021-05-08 |
[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester 関連文献
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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9. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl esterに関する追加情報
Professional Introduction to [1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester (CAS No. 2270909-87-8)
[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2270909-87-8, is a derivative of carbamic acid with a tert-butyl ester group, featuring a phenyl ring substituted with bromine and a methyl group at the 2-position. Its unique structural characteristics make it a valuable intermediate in the synthesis of various bioactive molecules.
The molecular structure of [1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester consists of a benzene ring substituted at the 4-position with a bromine atom and at the 2-position with a methyl group. This substitution pattern enhances its reactivity and makes it a versatile building block for further chemical modifications. The presence of the carbamic acid tert-butyl ester moiety provides a protected amine functionality, which can be selectively deprotected under mild conditions to yield the corresponding free amine. This feature is particularly useful in drug development, where precise control over functional groups is essential.
In recent years, [1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester has been explored in various research studies due to its potential applications in the synthesis of pharmacologically active compounds. One notable area of research involves its use as a precursor in the development of small-molecule inhibitors targeting specific biological pathways. For instance, studies have demonstrated its utility in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The brominated phenyl ring serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents at specific positions on the aromatic ring.
Moreover, the tert-butyl ester group in [1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester provides stability to the compound during storage and handling, making it a reliable reagent in synthetic protocols. This stability is particularly important in multi-step synthetic routes where intermediates must be isolated and purified before proceeding to subsequent reactions. The compound's solubility profile also contributes to its practicality in laboratory settings, as it can be dissolved in common organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile.
Recent advancements in computational chemistry have further highlighted the significance of [1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester in drug discovery. Molecular modeling studies have revealed that this compound can interact with biological targets through multiple binding modes, enhancing its potential as a lead compound for drug development. Additionally, virtual screening techniques have been employed to identify novel derivatives of this compound with improved pharmacokinetic properties. These computational approaches complement traditional experimental methods and accelerate the process of identifying promising candidates for further optimization.
The synthesis of [1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester typically involves multi-step organic transformations starting from commercially available precursors. A common synthetic route includes the bromination of 4-methylaniline followed by alkylation with an appropriate alkyl halide to introduce the ethyl side chain. Subsequent conversion of the carboxylic acid group to its tert-butyl ester using diisopropylethoxymethanol (DIPEM) under acidic conditions yields the desired product. This synthetic strategy highlights the compound's accessibility and underscores its utility as a building block in medicinal chemistry.
In conclusion, [1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester (CAS No. 2270909-87-8) is a versatile intermediate with significant applications in pharmaceutical chemistry and drug development. Its unique structural features, including the brominated phenyl ring and carbamic acid tert-butyl ester moiety, make it a valuable reagent for synthesizing bioactive molecules targeting various diseases. Recent research has underscored its potential in developing kinase inhibitors and other therapeutic agents, while computational studies have provided insights into its interactions with biological targets. As research continues to evolve, this compound is expected to play an increasingly important role in medicinal chemistry and drug discovery.
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